molecular formula C28H26N2O5S B4586837 ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B4586837
M. Wt: 502.6 g/mol
InChI Key: BWLHQRIJFQXFTQ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C28H26N2O5S and its molecular weight is 502.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.15624311 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The complex chemical structure of Ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate indicates its potential for a variety of applications in scientific research, particularly in the synthesis of novel compounds with significant biological activities. Although the specific chemical does not have direct mentions in available research, related thiophene derivatives exhibit pronounced activities, suggesting a broader context for its potential use.

  • Anti-proliferative Activity : Thiophene derivatives have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. A study by Thomas et al. (2017) highlights the discovery of a class of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. This research suggests that modifications to the thiophene molecule could enhance tumor selectivity and anti-proliferative efficacy, indicating a potential research pathway for this compound (Thomas et al., 2017).

  • Antimicrobial Activity : Faty et al. (2010) explored the synthesis of new substituted pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a thiophene carboxylate similar to our chemical of interest. These compounds displayed significant antibacterial and antifungal activities, underscoring the potential of thiophene derivatives in developing new antimicrobial agents (Faty et al., 2010).

  • Corrosion Inhibition : A theoretical study by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors for copper in nitric acid suggests that derivatives of quinoxaline, which share structural similarities with the core chemical structure of interest, could be effective in protecting metals against corrosion. This indicates potential industrial applications for this compound in the field of corrosion inhibition (Zarrouk et al., 2014).

  • Antioxidant and Antimicrobial Synthesis : The synthesis of lignan conjugates showcasing antimicrobial and antioxidant activities by Raghavendra et al. (2016) represents another dimension of thiophene derivatives' application. These compounds, synthesized from thiophene carboxylates, have shown excellent antibacterial, antifungal, and antioxidant properties, indicating the versatile potential of this compound in contributing to new health-related compounds (Raghavendra et al., 2016).

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-5-34-19-13-11-18(12-14-19)23-15-21(20-9-7-8-10-22(20)29-23)26(32)30-27-24(28(33)35-6-2)16(3)25(36-27)17(4)31/h7-15H,5-6H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLHQRIJFQXFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
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ethyl 5-acetyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.